CTX1

p53 activator HdmX/MDMX inhibitor surface plasmon resonance

CTX1 is a first-in-class p53 activator with an inverse selectivity profile: it directly binds HdmX (Kd=450 nM) rather than Hdm2, overcoming p53 repression in Nutlin-resistant cancers where high HdmX expression renders MDM2 antagonists ineffective. Single-agent survival benefit validated in AML xenograft models (p<0.0001, 30 mg/kg IP). Ideal complementary probe alongside Nutlin-3a for dissecting HdmX vs. Hdm2 contributions to p53 regulation. ≥98% purity. Research use only.

Molecular Formula C14H10N4
Molecular Weight 234.26 g/mol
Cat. No. B1669315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCTX1
SynonymsCTX1;  CTX-1;  CTX 1;  NSC-363260;  NSC 363260;  NSC363260; 
Molecular FormulaC14H10N4
Molecular Weight234.26 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)N=C3C=C(C=CC3=C2C#N)N
InChIInChI=1S/C14H10N4/c15-7-12-10-3-1-8(16)5-13(10)18-14-6-9(17)2-4-11(12)14/h1-6H,16-17H2
InChIKeyPUMGFEMNXBLDKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CTX1: A Small Molecule p53 Activator Targeting HdmX for Preclinical Oncology Research and AML Studies


CTX1 (NSC 363260, CAS: 501935-96-2) is a small molecule p53 activator that selectively binds the HdmX (MDMX) protein to prevent p53-HdmX complex formation, resulting in rapid, DNA damage-independent induction of wild-type p53 transcriptional activity [1]. Unlike conventional MDM2 antagonists, CTX1 directly overcomes HdmX-mediated p53 repression, a clinically relevant mechanism of p53 inactivation in cancers harboring wild-type TP53 but high HdmX expression [1]. With a molecular weight of 234.26 and the chemical structure 3,6-diaminoacridine-9-carbonitrile, CTX1 has demonstrated single-agent anticancer activity in a mouse model of acute myeloid leukemia (AML) and induces apoptosis across a broad panel of cancer cell lines .

Why CTX1 Cannot Be Simply Substituted with Generic MDM2 Inhibitors Like Nutlin-3 or RG7112


The p53 tumor suppressor is regulated by two structurally homologous negative regulators: Hdm2 (MDM2) and HdmX (MDMX). Nutlin-class MDM2 inhibitors (e.g., Nutlin-3, Nutlin-3a, RG7112) efficiently disrupt the p53-Hdm2 interaction but fail to overcome p53 repression mediated by HdmX, rendering tumors with high HdmX expression inherently resistant to these agents [1][2]. CTX1 directly targets HdmX, binding with a Kd of 450 nM to prevent p53-HdmX complex formation—a mechanism that Nutlin-3 cannot replicate (Kd for HdmX = 5.1 μM) [1]. Consequently, CTX1 activates p53 in cellular contexts where MDM2 inhibitors are ineffective, and it demonstrates survival benefit as a single agent in preclinical AML models where Nutlin-3 alone offers no significant advantage [1].

CTX1 Quantitative Differentiation Evidence: Direct Binding, Cellular Selectivity, and In Vivo Efficacy Against Comparators


CTX1 Binds HdmX with ~11-Fold Higher Affinity Than Nutlin-3, Establishing Direct Target Engagement

Surface plasmon resonance (SPR) analysis revealed that CTX1 binds directly to the HdmX protein with a dissociation constant (Kd) of 450 nM. In direct comparison, Nutlin-3 exhibited minimal binding to HdmX, with a Kd of 5.1 μM—representing an approximately 11.3-fold lower affinity [1]. The structurally related compound 9-aminoacridine (9-AA) showed no detectable binding to HdmX at concentrations up to 12.5 μM [1].

p53 activator HdmX/MDMX inhibitor surface plasmon resonance target engagement

CTX1 Induces p53 Accumulation in p53-Mutant HT29 Cells, While Nutlin-3a Shows No Activity

CTX1 treatment induced p53 protein accumulation in the p53-mutant HT29 colorectal cancer cell line, a context where canonical MDM2 inhibitors like Nutlin-3a are ineffective due to the requirement for wild-type p53 engagement [1]. This activity was observed despite the cell line harboring a mutant TP53 allele (R273H), indicating that CTX1 can modulate p53 levels independently of direct wild-type p53 binding or MDM2 antagonism . Nutlin-3a, by contrast, is well-documented to be inactive in p53-mutant cell lines and requires wild-type TP53 for its mechanism of action [1].

p53 mutant cancer HT29 colorectal p53 reactivation biomarker validation

CTX1 Single-Agent Therapy Significantly Extends Survival in AML Xenograft Model, Surpassing Nutlin-3 Monotherapy

In a clinically relevant mouse model of primary human acute myeloid leukemia (AML) utilizing circulating patient-derived blasts, CTX1 administered as a single agent (30 mg/kg intraperitoneally, five days per week for three weeks) significantly enhanced overall survival [1]. Mice treated with CTX1 alone demonstrated a significantly increased survival time compared to vehicle controls (p < 0.0001, log-rank test). Importantly, there was a significant survival advantage for CTX1 treatment as compared to Nutlin-3 monotherapy in this model [1]. The combination of CTX1 with Nutlin-3 further increased survival time [1].

acute myeloid leukemia xenograft in vivo efficacy survival benefit preclinical AML

CTX1 Exhibits Potent Antiproliferative Activity (LD50 ~1 μM) Across Diverse Cancer Cell Lines Including Primary AML Patient Samples

CTX1 demonstrated potent, single-agent antiproliferative activity with LD50 values in the low micromolar range across a diverse panel of 13 cancer cell lines, including both wild-type p53 and p53-mutant backgrounds [1]. Notably, in primary AML patient samples, CTX1 exhibited an LD50 of ~1 μM—comparable to its activity in established AML cell lines—indicating translational relevance [1]. The LD50 values ranged from 0.75 μM to 8.3 μM, with the most sensitive cell lines including OCI-AML3 (LD50 = 0.97 μM), Jurkat (1.0 μM), K562 (1.01 μM), and Molm-13 (1.11 μM) [1]. In contrast, Nutlin-3a typically exhibits IC50 values in the 4–38 μM range across ovarian and other cancer cell lines, with higher potency restricted to MDM2-overexpressing, wild-type p53 contexts [2].

cytotoxicity LD50 cancer cell line panel AML patient samples antiproliferative

CTX1 Demonstrates Functional Selectivity for HdmX-Overexpressing Cells, Distinguishing It from MDM2-Specific Antagonists

CTX1 induces significant p53-dependent cell death preferentially in HdmX-expressing cells as compared to cells in which p53 is inactivated by Hdm2 overexpression or p53 is knocked down using p53-targeting shRNA [1]. This functional selectivity aligns with its direct HdmX-binding mechanism and distinguishes CTX1 from Nutlin-class MDM2 inhibitors, which are ineffective in HdmX-overexpressing contexts [2]. In contrast, MDM2-selective inhibitors like Nutlin-3a (IC50 = 90 nM for MDM2 binding) and RG7112 (Kd = 11 nM for MDM2) potently block the p53-MDM2 interaction but fail to overcome HdmX-mediated p53 repression [3].

target selectivity HdmX vs. Hdm2 p53-dependent apoptosis mechanism of action biomarker-driven

Optimal Research Applications for CTX1 Based on Verified Differentiation Evidence


Preclinical Acute Myeloid Leukemia (AML) Studies with Wild-Type p53 and High HdmX Expression

CTX1 is ideally suited for in vivo and in vitro AML research models where p53 remains wild-type but is functionally inactivated by HdmX overexpression. The compound's demonstrated single-agent survival benefit in a primary human AML xenograft model (p < 0.0001 vs. vehicle), superior to Nutlin-3 monotherapy, directly supports its use in evaluating HdmX-targeted therapeutic strategies for AML [1]. Dosing at 30 mg/kg intraperitoneally (5 days/week for 3 weeks) is validated for survival studies [1].

Dissecting HdmX-Specific vs. Hdm2-Specific p53 Regulatory Pathways

The inverse selectivity profile of CTX1 (HdmX-preferring) relative to Nutlin-class inhibitors (Hdm2-selective) enables rigorous dissection of the distinct contributions of HdmX and Hdm2 to p53 regulation in cancer cells [1]. Researchers can employ CTX1 alongside Nutlin-3a (IC50 = 90 nM for MDM2) as complementary chemical probes to delineate HdmX-dependent phenotypes in isogenic cell line systems or tumor models with defined HdmX/Hdm2 expression profiles .

p53 Reactivation Studies in Nutlin-Resistant Tumor Models

Cancers with high HdmX expression are intrinsically resistant to MDM2 antagonists like Nutlin-3a and RG7112 due to continued HdmX-mediated p53 suppression [1]. CTX1, which directly binds HdmX (Kd = 450 nM) and overcomes this resistance mechanism, serves as a critical tool for evaluating p53 reactivation in Nutlin-resistant cell lines and patient-derived xenograft models where HdmX expression is elevated [1][2].

Investigating p53 Modulation in p53-Mutant Cellular Contexts

CTX1's ability to induce p53 protein accumulation in the p53-mutant HT29 colorectal cancer cell line suggests it may be useful for exploring p53 pathway modulation beyond the canonical wild-type p53-HdmX axis [1]. Researchers investigating p53 biology in mutant backgrounds or seeking to identify CTX1's alternative molecular targets can leverage this unique activity profile to expand mechanistic understanding of p53 regulation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for CTX1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.